molecular formula C41H52N3O6P B605313 Alkyne Amidite, hydroxyprolinol CAS No. 1357289-02-1

Alkyne Amidite, hydroxyprolinol

Cat. No.: B605313
CAS No.: 1357289-02-1
M. Wt: 713.85
InChI Key: PLYFRZOJOFDXKE-PAGMWIRJSA-N
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Description

Alkyne Amidite, hydroxyprolinol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alkyne Amidite, hydroxyprolinol involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Commonly, the synthesis involves the use of protecting groups, selective functional group transformations, and purification techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Alkyne Amidite, hydroxyprolinol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Alkyne Amidite, hydroxyprolinol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Alkyne Amidite, hydroxyprolinol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

1357289-02-1

Molecular Formula

C41H52N3O6P

Molecular Weight

713.85

IUPAC Name

3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H52N3O6P/c1-8-9-11-17-40(45)43-29-39(50-51(49-27-14-26-42)44(31(2)3)32(4)5)28-36(43)30-48-41(33-15-12-10-13-16-33,34-18-22-37(46-6)23-19-34)35-20-24-38(47-7)25-21-35/h1,10,12-13,15-16,18-25,31-32,36,39H,9,11,14,17,27-30H2,2-7H3/t36-,39+,51?/m0/s1

InChI Key

PLYFRZOJOFDXKE-PAGMWIRJSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(N(C1)C(=O)CCCC#C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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